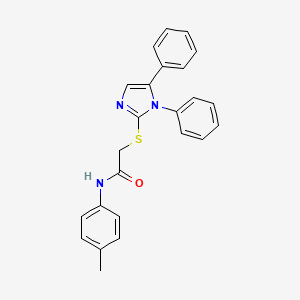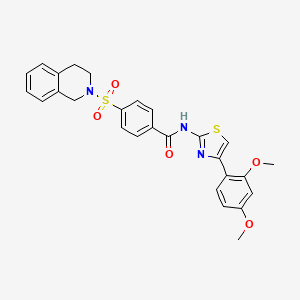
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a synthetic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structural features allow it to participate in diverse chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Commonly, it begins with the synthesis of the core benzamide structure, followed by the introduction of the thiazol-2-yl group and the dihydroisoquinolin-2(1H)-yl moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound may utilize continuous flow chemistry to ensure efficiency and scalability. High-pressure reactors and advanced purification techniques like chromatography are often employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminium hydride may reduce this compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Common reagents include organic solvents like dichloromethane, bases such as triethylamine, and acids like hydrochloric acid. Reaction conditions such as reflux temperatures, inert atmospheres, and prolonged reaction times are often necessary.
Major Products Formed
Depending on the reaction conditions, major products can include modified sulfonyl derivatives, amine derivatives, or thiazole-ring-substituted products.
科学的研究の応用
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide: has numerous applications:
Chemistry: : Used as a reagent in complex organic syntheses.
Biology: : Studied for its potential as a biochemical probe.
Medicine: : Investigated for its anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials and as a catalyst in chemical processes.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. By modulating these targets, it can influence biochemical pathways, leading to therapeutic or biochemical effects. For example, it may inhibit specific enzymes involved in inflammation or cell proliferation.
類似化合物との比較
Compared to similar compounds, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)benzamide is unique in its structural complexity and versatility. Similar compounds might include:
4-(2-(2,4-Dimethoxyphenyl)thiazol-4-yl)benzamide
3,4-Dihydroisoquinolin-2(1H)-sulfonamide derivatives
These compounds share some structural elements but lack the combined features that give our compound its distinct properties and broader range of applications.
Hope this satisfies your curiosity! What next?
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-34-21-9-12-23(25(15-21)35-2)24-17-36-27(28-24)29-26(31)19-7-10-22(11-8-19)37(32,33)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15,17H,13-14,16H2,1-2H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKPRVWAWJUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
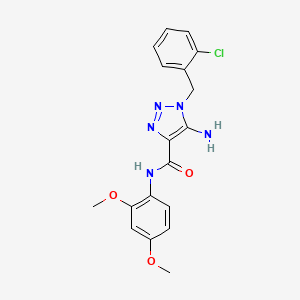
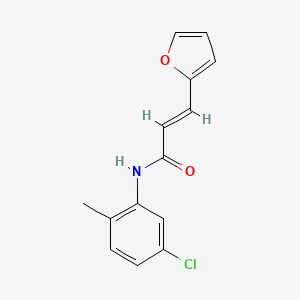
![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)
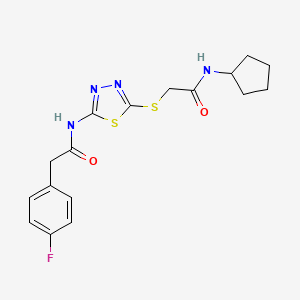
![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)
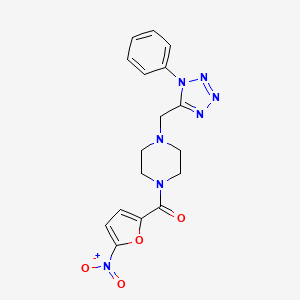
![1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2652229.png)
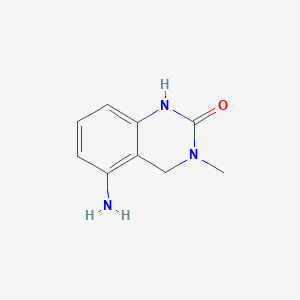
![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2652233.png)
